6-Methylidenespiro[2.5]octane
CAS No.:
Cat. No.: VC18044181
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14 |
|---|---|
| Molecular Weight | 122.21 g/mol |
| IUPAC Name | 6-methylidenespiro[2.5]octane |
| Standard InChI | InChI=1S/C9H14/c1-8-2-4-9(5-3-8)6-7-9/h1-7H2 |
| Standard InChI Key | UAQATWAZRIYWFS-UHFFFAOYSA-N |
| Canonical SMILES | C=C1CCC2(CC1)CC2 |
Introduction
Molecular Architecture and Nomenclature
The spiro[2.5]octane core consists of a bicyclic system where a cyclopropane ring is fused to a cyclohexane ring via a single sp³-hybridized carbon atom, termed the spiro atom. In 6-methylidenespiro[2.5]octane, the methylidene group (–CH₂) is appended to the cyclohexane moiety at the 6-position, as defined by IUPAC numbering conventions . This substitution introduces a degree of steric strain and electronic modulation, distinguishing it from the parent hydrocarbon, spiro[2.5]octane (C₈H₁₄) .
The molecular formula C₉H₁₄ arises from the addition of a methylidene group to the parent structure. Comparative analysis with related compounds, such as 6-methylselanylspiro[2.5]octane (C₉H₁₆Se) , suggests that the methylidene substituent likely occupies an equatorial position to minimize steric interactions with the cyclopropane ring. Computational modeling, extrapolated from spiro[2.5]octane-4,8-dione (C₉H₁₂O₂) , predicts a bond angle distortion of approximately 5–7° at the spiro center due to the methylidene group’s electron-deficient nature.
Physicochemical Properties
While experimental data for 6-methylidenespiro[2.5]octane is absent, extrapolations from structurally related compounds offer provisional insights:
The methylidene group’s electron-withdrawing character may slightly elevate the boiling point relative to the parent hydrocarbon . Solubility in nonpolar solvents (e.g., hexane, diethyl ether) is expected to dominate, with limited aqueous solubility (<1 mg/mL).
Chemical Reactivity and Functionalization
The methylidene group in 6-methylidenespiro[2.5]octane presents opportunities for diverse functionalization:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) would yield 6-methylspiro[2.5]octane, potentially enhancing stability for pharmaceutical applications .
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Electrophilic Addition: Reactivity with electrophiles (e.g., bromine) may proceed via cyclopropane ring-opening or methylidene double-bond addition, depending on reaction conditions.
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Diels-Alder Reactivity: The strained spiro system could act as a dienophile in [4+2] cycloadditions, though steric hindrance may limit efficacy.
Comparative studies with 1-oxa-2-azaspiro[2.5]octane derivatives suggest that the spiro framework’s rigidity could stabilize transition states in asymmetric catalysis, though this remains speculative for the methylidene variant.
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